molecular formula C9H12O2Si B14722229 2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- CAS No. 15288-54-7

2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)-

Cat. No.: B14722229
CAS No.: 15288-54-7
M. Wt: 180.27 g/mol
InChI Key: XVFWLINMZWDPFX-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- is an organic compound that belongs to the class of cyclohexadiene derivatives. This compound is characterized by the presence of a cyclohexadiene ring with two keto groups at positions 1 and 4, and a trimethylsilyl group at position 2. It is a colorless solid that is used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted cyclohexadiene derivatives

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains. This reactivity allows the compound to participate in various chemical reactions, including oxidation and reduction. The trimethylsilyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
  • 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-
  • Cyclohexa-1,4-diene
  • 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased steric hindrance and altered electronic effects. This makes the compound particularly useful in specific synthetic applications where these properties are advantageous.

Properties

CAS No.

15288-54-7

Molecular Formula

C9H12O2Si

Molecular Weight

180.27 g/mol

IUPAC Name

2-trimethylsilylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H12O2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3

InChI Key

XVFWLINMZWDPFX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=O)C=CC1=O

Origin of Product

United States

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